
N-(2,4-Dimethoxybenzyl)cyclopentanamine hydrobromide
Overview
Description
N-(2,4-Dimethoxybenzyl)cyclopentanamine hydrobromide is a chemical compound with the molecular formula C14H21NO2·HBr. It is a derivative of cyclopentanamine, where the amine group is substituted with a 2,4-dimethoxybenzyl group. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-Dimethoxybenzyl)cyclopentanamine hydrobromide typically involves the reaction of cyclopentanamine with 2,4-dimethoxybenzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then treated with hydrobromic acid to form the hydrobromide salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yield and purity. The final product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-Dimethoxybenzyl)cyclopentanamine hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl group can be replaced with other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in an organic solvent like dichloromethane.
Major Products Formed
Oxidation: The major product is typically a carboxylic acid derivative.
Reduction: The major product is the corresponding amine.
Substitution: The major products depend on the substituents used in the reaction.
Scientific Research Applications
Pharmacological Applications
1.1 Pain Management
One of the primary applications of N-(2,4-Dimethoxybenzyl)cyclopentanamine hydrobromide is in pain management. Research indicates that compounds with similar structures exhibit significant analgesic properties. For instance, a related compound, 2,5-bis(3,4-dimethoxybenzyl)cyclopentylamine hydrochloride, has shown effectiveness as an antagonist to dopamine's hypotensive effects, suggesting potential use in managing pain associated with dopamine dysregulation .
1.2 Sodium Channel Inhibition
The compound has been investigated for its role as a sodium channel inhibitor, particularly targeting the Nav 1.7 subtype. This sodium channel is implicated in pain pathways, and agents that selectively inhibit it can provide relief from various types of pain, including neuropathic pain . The ability to inhibit this channel with high selectivity could lead to the development of new analgesics that minimize side effects commonly associated with conventional pain medications.
Synthesis and Chemical Properties
2.1 Synthetic Routes
The synthesis of this compound typically involves several steps:
- Aldol Condensation : The initial formation of cyclopentanone derivatives through sodium methoxide catalyzed aldol condensation.
- Reduction Reactions : Catalytic hydrogenation processes are employed to convert ketones to amines .
- Hydrobromide Formation : The final step involves the formation of the hydrobromide salt for enhanced solubility and stability.
2.2 Chemical Characteristics
- Molecular Formula : C14H21BrN2O2
- Molecular Weight : 325.23 g/mol
- Physical State : Solid at room temperature
- Purity : Typically >95% .
Analgesic Efficacy
A study examined the analgesic efficacy of related compounds and their mechanisms of action on pain modulation pathways. The findings suggested that compounds structurally related to this compound could effectively block pain signals through sodium channel inhibition .
Neuropharmacology
Research involving animal models has indicated that these compounds can modulate neuropharmacological responses, particularly in conditions mimicking chronic pain states. The blockade of dopamine receptors was noted to have significant implications for managing conditions where dopamine plays a crucial role .
Mechanism of Action
The mechanism of action of N-(2,4-Dimethoxybenzyl)cyclopentanamine hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-(2,3-Dimethoxybenzyl)cyclopentanamine hydrobromide
- N-(3,4-Dimethoxybenzyl)cyclopentanamine hydrobromide
Uniqueness
N-(2,4-Dimethoxybenzyl)cyclopentanamine hydrobromide is unique due to the specific positioning of the methoxy groups on the benzyl ring, which can influence its chemical reactivity and interaction with biological targets. This makes it distinct from other similar compounds with different substitution patterns.
Biological Activity
N-(2,4-Dimethoxybenzyl)cyclopentanamine hydrobromide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article will explore its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its therapeutic potential.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of Cyclopentanone : The initial step often includes the aldol condensation of appropriate aldehydes and ketones to form cyclopentanone derivatives.
- Reduction : The cyclopentanone can be reduced to the corresponding amine using catalytic hydrogenation.
- Salt Formation : The final step includes the formation of the hydrobromide salt to enhance solubility and stability.
Biological Activity
This compound exhibits a range of biological activities:
- Dopamine Antagonism : Research indicates that this compound acts as an effective antagonist to the hypotensive effects of dopamine. In studies on dogs, it was found that the ED50 for blockade was approximately 4-5 µmol/kg when administered with dopamine doses of 3 mg/kg .
- Neuroactive Properties : The compound has shown potential in modulating dopaminergic activity, particularly in enhancing apomorphine-induced stereotypy, suggesting its role in neurological pathways .
- Anti-inflammatory Activity : Preliminary data suggest that derivatives of similar compounds exhibit anti-inflammatory properties superior to well-known agents like curcumin .
Case Study 1: Dopaminergic Activity Modulation
A study conducted on canines demonstrated that this compound effectively blocked dopamine's hypotensive effects while potentiating apomorphine-induced behaviors. This dual action highlights its complex interaction with dopaminergic receptors, which could be beneficial in treating conditions like Parkinson's disease or hypertension .
Case Study 2: Anti-inflammatory Potential
In a comparative study assessing various synthesized compounds for anti-inflammatory activity, derivatives similar to N-(2,4-Dimethoxybenzyl)cyclopentanamine were found to outperform curcumin in specific assays. This suggests a promising avenue for developing new anti-inflammatory agents from this class of compounds .
Data Table: Biological Activities Comparison
Properties
IUPAC Name |
N-[(2,4-dimethoxyphenyl)methyl]cyclopentanamine;hydrobromide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2.BrH/c1-16-13-8-7-11(14(9-13)17-2)10-15-12-5-3-4-6-12;/h7-9,12,15H,3-6,10H2,1-2H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYKQHJXRBDUFQK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CNC2CCCC2)OC.Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1609400-15-8 | |
Record name | Benzenemethanamine, N-cyclopentyl-2,4-dimethoxy-, hydrobromide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1609400-15-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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